ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate
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Description
Ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The triazole and indole components of the compound may interact with viral enzymes or proteins, disrupting their function and inhibiting viral replication.
Anti-inflammatory Activity
The indole nucleus is a common feature in many anti-inflammatory drugs. It’s possible that the compound could be explored for its anti-inflammatory effects, potentially by inhibiting cyclooxygenase enzymes and reducing the production of pro-inflammatory prostaglandins .
Anticancer Activity
Indole derivatives are known to possess anticancer activities. The compound could be studied for its potential to induce apoptosis or inhibit cell proliferation in various cancer cell lines. Its ability to bind to multiple receptors might be leveraged to develop new cancer therapies .
Anti-HIV Activity
Some indole derivatives have been synthesized and screened for their anti-HIV activity. The compound could be researched for its potential to prevent HIV replication in infected cells, possibly offering a new avenue for HIV treatment .
Antioxidant Activity
The indole moiety is associated with antioxidant properties. The compound could be investigated for its ability to scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many chronic diseases .
Antimicrobial Activity
Indole derivatives have shown antimicrobial effects against a variety of bacterial and fungal species. The compound could be valuable in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .
Antitubercular Activity
Given the biological potential of indole derivatives, the compound might be effective against Mycobacterium tuberculosis. Research could focus on its potential role in combating tuberculosis, which remains a significant global health challenge .
Antimalarial Activity
Indole derivatives have been explored for their antimalarial effects. The compound could be assessed for its efficacy against Plasmodium species, contributing to the fight against malaria, a major parasitic disease in tropical regions .
properties
IUPAC Name |
ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-5-21(23(29)32-6-2)33-24-27-26-22(17-14-25-18-10-8-7-9-16(17)18)28(24)19-13-15(30-3)11-12-20(19)31-4/h7-14,21,25H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWXJYSKBOVGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate |
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